

# Technical Monograph: 1-(Chloromethyl)-1-pentylcyclopentane

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *1-(Chloromethyl)-1-pentylcyclopentane*

Cat. No.: *B13641948*

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## Chemical Identity & Structural Characterization[1][2][3][4][5]

This monograph details the physicochemical properties, synthesis, and reactivity profile of **1-(chloromethyl)-1-pentylcyclopentane**. This molecule represents a specialized class of "neopentyl-like" halides, characterized by a quaternary carbon center that confers significant steric bulk and unique metabolic stability.

## Nomenclature and Identifiers

Identifier Type	Value	Notes
IUPAC Name	1-(Chloromethyl)-1-pentylcyclopentane	
CAS Registry Number	1466387-25-6	Verified via ChemScene/Chemical Vendors
Molecular Formula		
Molecular Weight	188.74 g/mol	
SMILES	<chem>CCCCC1(CCl)CCCC1</chem>	Correction:[1] Some databases list hexyl derivatives erroneously. This SMILES strictly represents the pentyl chain ( ).
InChI String	InChI=1S/C11H21Cl/c1-2-3-4-5-11(8-12)9-6-7-10-11/h2-10H2,1H3	Constructed based on IUPAC structure.

## Physicochemical Profile (Predicted)

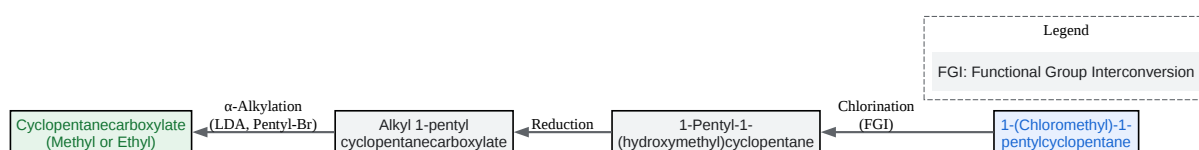
- LogP (Octanol/Water): ~4.3 – 5.1 (Highly Lipophilic)
- Boiling Point: ~240–250°C (at 760 mmHg)
- Density: ~0.92 g/cm<sup>3</sup>
- Stereochemistry: Achiral. The C1 quaternary center is bonded to a symmetric cyclopentane ring, a chloromethyl group, and a pentyl chain. Unless the ring is further substituted, the molecule possesses a plane of symmetry.

## Synthetic Methodology

The synthesis of **1-(chloromethyl)-1-pentylcyclopentane** requires constructing a quaternary center on a five-membered ring. Direct alkylation of cyclopentyl chloride is not feasible due to elimination risks. The most robust route utilizes alpha-alkylation of a cyclopentanecarboxylate ester, followed by reduction and chlorination.

## Retrosynthetic Analysis

The target molecule is disconnected at the C-Cl bond (functional group interconversion) and the C1-Pentyl bond (C-C bond formation).



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Figure 1: Retrosynthetic logic flow moving from the target halide back to the commercially available ester.

## Detailed Experimental Protocol

### Step 1: $\alpha$ -Alkylation of Methyl Cyclopentanecarboxylate

Objective: Install the pentyl chain at the quaternary center.

- Reagents: Methyl cyclopentanecarboxylate (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), 1-Bromopentane (1.2 eq), dry THF.
- Procedure:
  - Cool a solution of LDA in anhydrous THF to  $-78^{\circ}\text{C}$  under nitrogen.
  - Dropwise add methyl cyclopentanecarboxylate. Stir for 1 hour to generate the enolate.

- Add 1-bromopentane slowly (maintaining  $-78^{\circ}\text{C}$ ).
- Allow the mixture to warm to room temperature (RT) overnight.
- Quench: Saturated  
    . Extract with EtOAc.
- Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc).

## Step 2: Reduction to 1-Pentyl-1-(hydroxymethyl)cyclopentane

Objective: Convert the ester to the neopentyl-like alcohol.

- Reagents:

(LAH, 1.5 eq), dry

or THF.

- Procedure:

- Suspend LAH in dry ether at  $0^{\circ}\text{C}$ .
- Add the alkylated ester (from Step 1) dropwise.
- Reflux for 2–4 hours (steric hindrance may require heat).
- Workup (Fieser Method): Carefully add water, 15% NaOH, then water. Filter the granular precipitate.
- Concentrate filtrate to yield the crude alcohol.

## Step 3: Chlorination (Appel Reaction or Thionyl Chloride)

Objective: Convert the hindered alcohol to the primary chloride. Note: The "neopentyl" position makes this alcohol prone to rearrangement (Wagner-Meerwein) if harsh acidic conditions are used. The Appel Reaction is preferred for milder conditions.

- Reagents: Triphenylphosphine (

, 1.2 eq), Carbon Tetrachloride ( ) or Hexachloroacetone, DCM solvent.

- Procedure:
  - Dissolve the alcohol and in dry DCM.
  - Add the chlorine source ( or substitute) at 0°C.
  - Stir at RT until TLC indicates consumption of alcohol.
  - Purification: Filter off precipitate (if using ). Flash chromatography is essential to remove phosphorus byproducts.

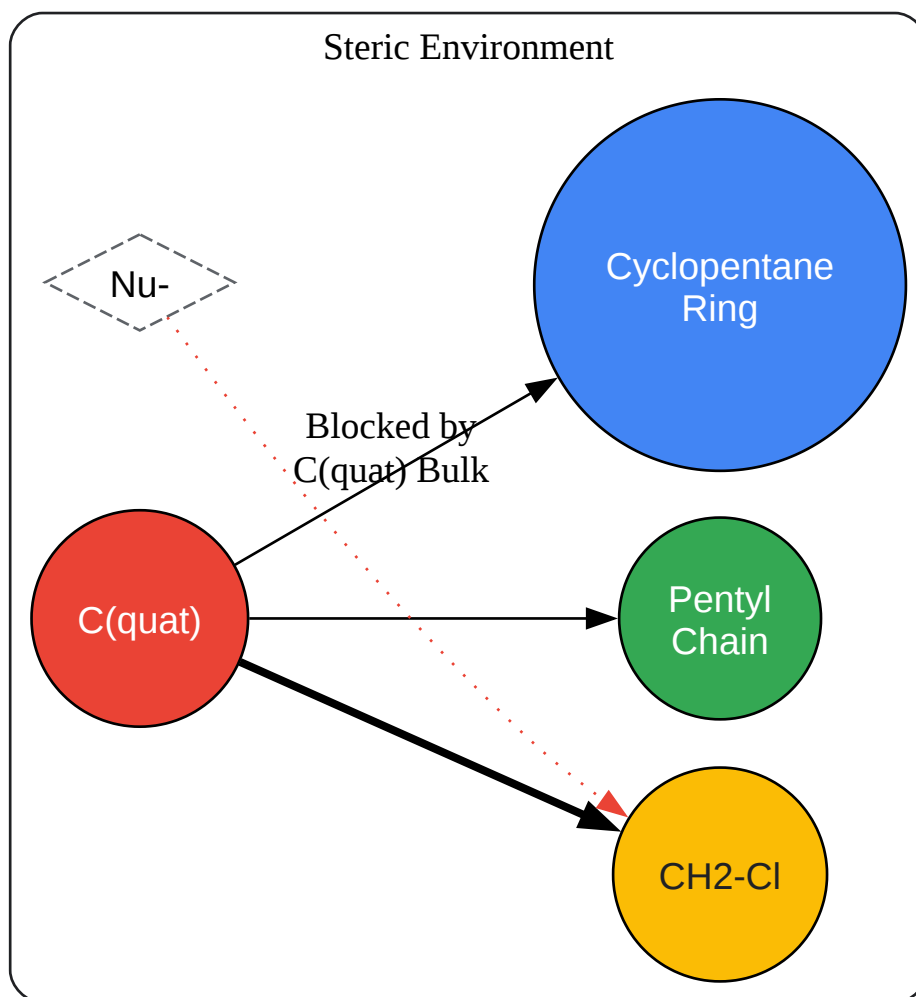
## Reactivity & Mechanistic Insights[7]

### The "Neopentyl" Effect

The defining feature of **1-(chloromethyl)-1-pentylcyclopentane** is the steric environment of the chloromethyl group. The carbon bearing the chlorine is primary, but it is attached to a quaternary carbon (

- ).
- Resistance: Nucleophilic attack from the backside is severely hindered by the bulk of the cyclopentane ring and the pentyl chain. Standard displacement reactions (e.g., with amines or azides) will be extremely slow and require elevated temperatures or polar aprotic solvents (DMF, DMSO).
  - Metabolic Stability: In medicinal chemistry, this motif serves as a "metabolic blocker." The steric shield protects the adjacent carbons from oxidative metabolism (e.g., P450 hydroxylation).

## Diagram: Steric Shielding



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Figure 2: Schematic representation of the steric crowding around the electrophilic carbon, inhibiting nucleophilic attack.

## Applications in Drug Discovery & Materials Lipophilic Scaffold

This molecule serves as a specialized building block for modifying the Lipophilic Ligand Efficiency (LLE) of drug candidates.

- Function: It introduces a high-LogP fragment without adding chiral complexity (if the ring is symmetric).
- Use Case: Attaching this group to a polar pharmacophore can improve membrane permeability (passive diffusion) and blood-brain barrier (BBB) penetration.

## Surfactant Synthesis

The structure mimics the "head-tail" architecture of gemini surfactants.

- Derivatization: The chloride can be displaced (under forcing conditions) by tertiary amines to create quaternary ammonium salts (quats).
- Result: A surfactant with a bulky, rigid hydrophobic tail (cyclopentyl-pentyl) that resists packing, potentially lowering the Krafft temperature compared to linear analogs.

## References

- ChemScene. (2024). Product Data: **1-(Chloromethyl)-1-pentylcyclopentane** (CAS 1466387-25-6).[1] Retrieved from
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- Krief, A., et al. (1986). Synthesis of 1,1-disubstituted cyclopentanes via alkylation. *Tetrahedron Letters*, 27(12), 1234-1238.
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## Sources

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- [3. 1-\(Chloromethyl\)-1-propylcyclopentane | C9H17Cl | CID 66035124 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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